molecular formula C17H23N7S2 B11571945 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11571945
M. Wt: 389.5 g/mol
InChI Key: SUMHYRUZRUHIKJ-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a piperazine moiety, and a carbodithioate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
  • {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

Uniqueness

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23N7S2

Molecular Weight

389.5 g/mol

IUPAC Name

[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C17H23N7S2/c1-12-3-5-13(6-4-12)19-16-21-14(20-15(18)22-16)11-26-17(25)24-9-7-23(2)8-10-24/h3-6H,7-11H2,1-2H3,(H3,18,19,20,21,22)

InChI Key

SUMHYRUZRUHIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C

Origin of Product

United States

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